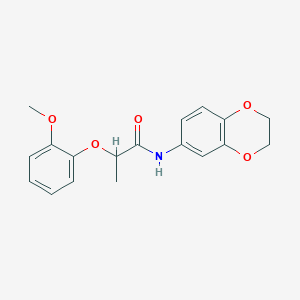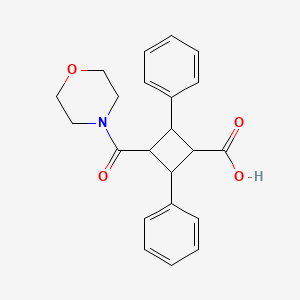
N-(2-furylmethyl)-N'-(2-methoxyphenyl)thiourea
描述
N-(2-furylmethyl)-N'-(2-methoxyphenyl)thiourea, also known as FMPT, is a chemical compound that belongs to the class of thioureas. It is a white crystalline powder that is soluble in organic solvents and slightly soluble in water. FMPT has been widely studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology.
作用机制
The mechanism of action of N-(2-furylmethyl)-N'-(2-methoxyphenyl)thiourea is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Studies have shown that N-(2-furylmethyl)-N'-(2-methoxyphenyl)thiourea can bind to the active sites of enzymes, thereby preventing their normal function. It has also been shown to disrupt signaling pathways involved in cell growth and survival.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-N'-(2-methoxyphenyl)thiourea has been shown to have a variety of biochemical and physiological effects, depending on the specific application and dosage. Inhibition of enzymes such as acetylcholinesterase can lead to increased levels of acetylcholine in the brain, which can improve cognitive function. N-(2-furylmethyl)-N'-(2-methoxyphenyl)thiourea has also been shown to have antioxidant properties, which can protect cells from oxidative damage. In terms of physiological effects, N-(2-furylmethyl)-N'-(2-methoxyphenyl)thiourea has been shown to induce apoptosis in cancer cells, which can lead to tumor regression.
实验室实验的优点和局限性
One advantage of using N-(2-furylmethyl)-N'-(2-methoxyphenyl)thiourea in lab experiments is its relatively low cost and availability. It is also a stable compound that can be easily synthesized and purified. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret results. Additionally, N-(2-furylmethyl)-N'-(2-methoxyphenyl)thiourea has been shown to have some toxicity in certain cell types, which can limit its use in certain applications.
未来方向
There are several potential future directions for research involving N-(2-furylmethyl)-N'-(2-methoxyphenyl)thiourea. One area of interest is its potential as an anticancer agent, particularly in combination with other chemotherapeutic agents. Another potential direction is its use as an inhibitor of other enzymes involved in disease processes, such as Alzheimer's disease. Finally, further studies are needed to fully understand the mechanism of action of N-(2-furylmethyl)-N'-(2-methoxyphenyl)thiourea and its potential applications in various fields of research.
合成方法
N-(2-furylmethyl)-N'-(2-methoxyphenyl)thiourea can be synthesized through the reaction between 2-furylmethylamine and 2-methoxyphenylisothiocyanate. The reaction is typically carried out in a solvent such as ethanol or methanol, and the resulting product is purified through recrystallization or chromatography.
科学研究应用
N-(2-furylmethyl)-N'-(2-methoxyphenyl)thiourea has been used in a variety of scientific research applications, particularly in the fields of biochemistry and pharmacology. It has been studied for its potential as an inhibitor of various enzymes, including acetylcholinesterase, tyrosinase, and carbonic anhydrase. N-(2-furylmethyl)-N'-(2-methoxyphenyl)thiourea has also been investigated for its potential as an anticancer agent, with studies showing that it can induce apoptosis in cancer cells.
属性
IUPAC Name |
1-(furan-2-ylmethyl)-3-(2-methoxyphenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-16-12-7-3-2-6-11(12)15-13(18)14-9-10-5-4-8-17-10/h2-8H,9H2,1H3,(H2,14,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWSMHDHCWJOETE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=S)NCC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10999436 | |
| Record name | N'-[(Furan-2-yl)methyl]-N-(2-methoxyphenyl)carbamimidothioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10999436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Furylmethyl)-3-(2-methoxyphenyl)thiourea | |
CAS RN |
78194-70-4 | |
| Record name | NSC201877 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201877 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N'-[(Furan-2-yl)methyl]-N-(2-methoxyphenyl)carbamimidothioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10999436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]acetamide](/img/structure/B5551971.png)
![8-chloro-2-(2-furyl)-4-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-ylcarbonyl]quinoline hydrochloride](/img/structure/B5551975.png)
![4-(2-chlorobenzyl)-N-[(1-methyl-1H-pyrrol-2-yl)methylene]-1-piperazinamine](/img/structure/B5551980.png)
![6-methyl-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B5551983.png)

![N-cyclohexyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5551992.png)

![N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5551999.png)
![2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-1-(2-thienyl)ethanone](/img/structure/B5552020.png)
![3-(2-phenoxyethyl)-8-[2-(tetrahydrofuran-3-yl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5552039.png)
![4-({[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}amino)-5-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5552052.png)
![3-[1-(5-chloro-2-methylphenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5552059.png)
![5-(4-methoxy-3-methylbenzylidene)-3-[(4-methoxy-3-methylbenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5552067.png)
